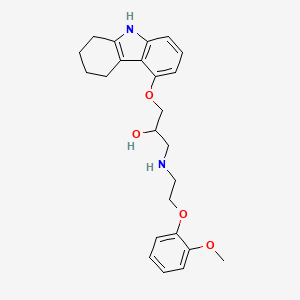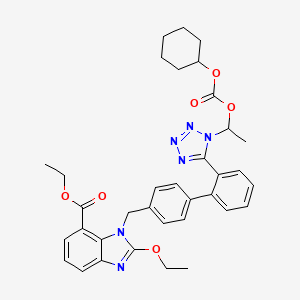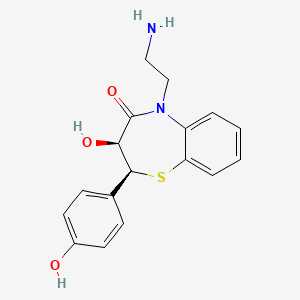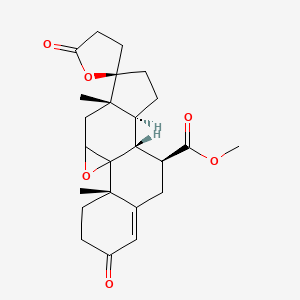
Axitinib Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib Impurity 2 is an impurity of Axitinib, a tyrosine kinase inhibitor used for the treatment of kidney cancer .
Synthesis Analysis
Axitinib is synthesized through various processes. One such process involves the cocrystallization of Axitinib with carboxylic acids to improve its aqueous solubility . Another process involves an improved method for the preparation of Axitinib .Molecular Structure Analysis
Axitinib is an indazole derivative and is a second-generation tyrosine kinase inhibitor . It selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .Chemical Reactions Analysis
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .Physical And Chemical Properties Analysis
Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration .Applications De Recherche Scientifique
Nonclinical Antiangiogenesis and Antitumor Activities
Axitinib, known by its investigational code AG-013736, exhibits potent and selective inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases 1 to 3, showing promise in the treatment of solid tumors. Its in vitro characteristics and in vivo activities have been comprehensively studied, demonstrating its ability to inhibit cellular autophosphorylation of VEGF receptors with picomolar IC50 values. Axitinib's selectivity for VEGFRs, coupled with its robust nonclinical activity, may offer broad opportunities for improving cancer therapy, particularly in blocking VEGF-mediated endothelial cell survival, tube formation, and signaling through key pathways like endothelial nitric oxide synthase, Akt, and extracellular signal-regulated kinase (Hu-Lowe et al., 2008).
In Vitro Kinetic Characterization
The metabolism of axitinib has been characterized in vitro, revealing that it is primarily metabolized by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. This kinetic study helps in understanding axitinib's metabolic clearance, identifying axitinib sulfoxide (M12) and axitinib N-glucuronide (M7) as its major metabolites. The insights from this study can be crucial for developing strategies to manage and predict axitinib's pharmacokinetic behavior in clinical settings (Zientek et al., 2016).
Antitumor Immunity Modulation
Axitinib has shown potential in augmenting antitumor activity in renal cell carcinoma by reversing myeloid-derived suppressor cell accumulation. This effect is mediated through the downregulation of STAT3 expression, suggesting a novel antitumor mechanism of axitinib that involves modulation of antitumor immunity. This discovery opens new avenues for utilizing axitinib in enhancing the efficacy of immunotherapeutic strategies (Yuan et al., 2014).
Electrochemical Detection and Analysis
Recent advancements in electrochemical sensor technology have enabled the sensitive, rapid, and precise detection of axitinib. Utilizing multiwalled carbon nanotube-iron(III) oxide nanoparticle–chitosan nanocomposites, researchers have developed modified electrodes that exhibit excellent electrocatalytic activity in axitinib oxidation. This novel approach not only provides a powerful tool for the quantitative analysis of axitinib in various samples but also offers insights into the electrochemical behavior of axitinib, which can be valuable in studying its interaction with biological systems (Cetinkaya et al., 2022).
Mécanisme D'action
Target of Action
Axitinib, the parent compound of Axitinib Impurity 2, is a second-generation tyrosine kinase inhibitor . It works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis .
Mode of Action
Axitinib interacts with its targets, the VEGF receptors, by binding to them and inhibiting their activity . This inhibition blocks angiogenesis, thereby preventing the growth and spread of tumors . It is reported to exhibit potency that is 50-450 times higher than that of the first-generation VEGFR inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Axitinib is the VEGF signaling pathway . By inhibiting VEGF receptors, Axitinib disrupts the signaling that promotes angiogenesis . This disruption prevents the formation of new blood vessels, which are necessary for tumor growth and metastasis .
Pharmacokinetics
Axitinib has dose-proportional pharmacokinetics within 1–20 mg twice daily, which includes the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .
Result of Action
The inhibition of VEGF receptors by Axitinib leads to the blockage of angiogenesis, which in turn prevents the growth and spread of tumors . This results in the control of disease progression in conditions such as advanced renal cell carcinoma .
Action Environment
The action of Axitinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib, thereby influencing its efficacy and safety . Furthermore, the absorption of Axitinib can be significantly influenced by glucuronidation activity . Therefore, factors that affect these processes can potentially impact the action, efficacy, and stability of Axitinib .
Orientations Futures
Future directions should focus on the identification of precise biomarkers and the development of novel immunotherapy agents . Combining Axitinib with other treatments in advanced HCC may also exhibit tremendous potential in anti-tumoral effects . More studies are still warranted in the near future .
Analyse Biochimique
Biochemical Properties
Axitinib Impurity 2, like its parent compound Axitinib, is believed to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . The nature of these interactions is primarily inhibitory, affecting the function of these receptors and subsequently influencing various biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of VEGF receptors can lead to changes in cell signaling pathways, potentially affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VEGF receptor inhibitor, it binds to these receptors, inhibiting their function and leading to downstream effects on cell signaling pathways .
Temporal Effects in Laboratory Settings
It is known that Axitinib has a short effective plasma half-life , suggesting that this compound may also exhibit similar temporal dynamics
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Axitinib have shown that it inhibits angiogenesis and tumor growth in preclinical animal models
Metabolic Pathways
Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . It is plausible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Axitinib is highly bound to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . This compound may exhibit similar transport and distribution characteristics.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Axitinib Impurity 2 involves the conversion of 2-[(3-ethoxy-4-methoxyphenyl)amino]-4-(1-methyl-1H-indol-5-yloxy)pyridine-5-carboxamide to the desired impurity.", "Starting Materials": [ "2-[(3-ethoxy-4-methoxyphenyl)amino]-4-(1-methyl-1H-indol-5-yloxy)pyridine-5-carboxamide", "Sodium hydride", "Methyl iodide", "Acetone", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Preparation of sodium salt of starting material by reacting with sodium hydride in dry acetone", "Methylation of the sodium salt with methyl iodide in dry acetone to obtain the N-methyl derivative", "Acidification of the reaction mixture with aqueous HCl", "Extraction of the product with ethyl acetate", "Drying over anhydrous Na2SO4", "Concentration of the solvent to obtain the desired impurity" ] } | |
Numéro CAS |
1428728-83-9 |
Formule moléculaire |
C44H36N8O2S2 |
Poids moléculaire |
772.9 g/mol |
Nom IUPAC |
N-methyl-2-[[6-[3-[3-[2-(methylcarbamoyl)phenyl]sulfanyl-1H-indazol-6-yl]-2,4-dipyridin-2-ylcyclobutyl]-1H-indazol-3-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-41(53)29-11-3-5-15-35(29)55-43-27-19-17-25(23-33(27)49-51-43)37-39(31-13-7-9-21-47-31)38(40(37)32-14-8-10-22-48-32)26-18-20-28-34(24-26)50-52-44(28)56-36-16-6-4-12-30(36)42(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
Clé InChI |
AMFHQHPHCWAIPO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1SC2=NNC3=C2C=CC(=C3)C4C(C(C4C5=CC=CC=N5)C6=CC7=C(C=C6)C(=NN7)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




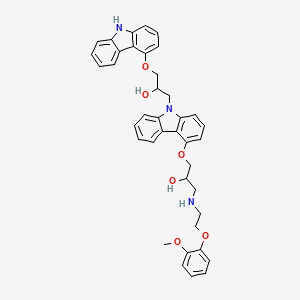
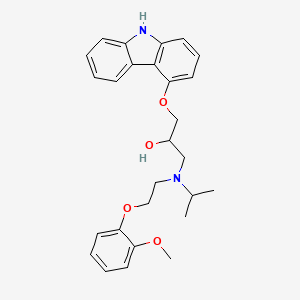

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)
